1-bromoethyl Acetate

Vue d'ensemble

Description

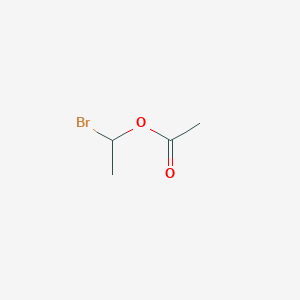

1-Bromoethyl Acetate: is an organic compound with the molecular formula C4H7BrO2 . It is a colorless to yellowish liquid with a characteristic odor. This compound is widely used in organic synthesis, particularly as an intermediate in the production of various pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromoethyl Acetate can be synthesized through the reaction of vinyl acetate with hydrogen bromide. This method avoids the use of acetaldehyde, acetyl bromide, and heavy metal catalysts like zinc chloride, making it more environmentally friendly . The reaction is typically carried out at low temperatures (0 to 10°C) in the presence of an organic acid solvent such as acetic acid .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of hydrogen bromide in the ratio of 1 to 3 equivalents per equivalent of vinyl acetate is common .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromoethyl Acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: This reaction involves the replacement of the bromine atom with a nucleophile. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form acetic acid and ethanol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and ammonia are commonly used.

Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used.

Hydrolysis: Acidic or basic conditions with water are employed.

Major Products:

Nucleophilic Substitution: Products include substituted acetates and corresponding nucleophiles.

Elimination Reactions: Alkenes are the primary products.

Hydrolysis: Acetic acid and ethanol are formed.

Applications De Recherche Scientifique

1-Bromoethyl Acetate is utilized in various scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Analytical Chemistry: It is used in the preparation of derivatives for gas chromatography and mass spectrometry analysis.

Biochemistry: It is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Mécanisme D'action

The mechanism of action of 1-Bromoethyl Acetate involves its reactivity as an alkylating agent. It can react with nucleophiles in biological systems, leading to the modification of proteins, nucleic acids, and other biomolecules. This reactivity is primarily due to the presence of the bromine atom, which is a good leaving group, facilitating nucleophilic substitution reactions .

Comparaison Avec Des Composés Similaires

1-Bromoethyl Benzene: Similar in structure but with a benzene ring instead of an acetate group.

1-Bromoethyl Propionate: Similar but with a propionate group instead of an acetate group.

1-Bromoethyl Butyrate: Similar but with a butyrate group instead of an acetate group.

Uniqueness: 1-Bromoethyl Acetate is unique due to its specific reactivity and applications in organic synthesis and biochemistry. Its ability to act as an intermediate in the synthesis of various pharmaceuticals and agrochemicals sets it apart from other similar compounds .

Activité Biologique

1-Bromoethyl acetate (CAS Number: 40258-78-4) is an organobromine compound frequently utilized as an intermediate in organic synthesis, particularly in the pharmaceutical industry. Its biological activities have been the subject of various studies, revealing significant insights into its potential effects on human health and environmental safety.

Chemical Structure and Properties

This compound is characterized by its bromo-substituted ethyl acetate structure, which contributes to its reactivity and biological interactions. The presence of the bromine atom in the molecule suggests potential alkylating activity, which can lead to various biological effects, including mutagenicity and carcinogenicity.

1. Toxicological Studies

Several studies have investigated the toxicological profile of this compound, particularly its carcinogenic potential:

- Carcinogenicity Assessment : In a series of animal studies, this compound was evaluated for its carcinogenic effects. Notably, a study involving mice showed no significant increase in tumor incidence when administered at various doses over extended periods. Specifically, no papillomas or carcinomas were observed in treated groups compared to controls .

- Mutagenicity Tests : The compound has undergone mutagenicity testing using the Ames test and mouse lymphoma assay. Results indicated that this compound was negative in several strains without S9 activation but showed weakly positive results with S9 activation . This suggests that while it may not be inherently mutagenic, metabolic activation could enhance its reactivity.

| Study Type | Result | Reference |

|---|---|---|

| Carcinogenicity | No significant tumor incidence | |

| Mutagenicity (Ames Test) | Negative without S9; weakly positive with S9 |

2. Inhibitory Effects on Biological Systems

Research has also highlighted the inhibitory effects of this compound on olfactory responses in amphibians. It has been identified as a fast-acting tear gas with a high vapor pressure that blocks olfactory responses except for certain aliphatic amines. This effect is attributed to its alkylating properties, which can interact with proteins and disrupt normal sensory functions .

Case Study: In Vivo Testing

In a comprehensive study conducted by Theiss et al. (1979), this compound was tested for its potential to induce lung tumors in Strain A mice over a 24-week period. The findings indicated no elevated pulmonary adenoma response under the experimental conditions, suggesting limited carcinogenic activity in this specific model .

Case Study: Environmental Impact

Given its chemical structure, there are concerns regarding the environmental impact of this compound, particularly in terms of persistence and bioaccumulation. Studies have shown that compounds similar to this compound can exhibit significant toxicity to aquatic organisms, raising alarms about their use and disposal in industrial applications .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

- Carcinogenic Potential : Limited evidence suggests low carcinogenic risk based on animal studies.

- Mutagenicity : Mixed results indicate possible metabolic activation leading to mutagenic effects.

- Sensory Inhibition : Significant inhibitory effects on olfactory receptors, potentially impacting ecological interactions.

- Environmental Toxicity : Concerns regarding toxicity to aquatic life and environmental persistence.

Propriétés

IUPAC Name |

1-bromoethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c1-3(5)7-4(2)6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIASCQBFNHWZBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456514 | |

| Record name | 1-bromoethyl Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40258-78-4 | |

| Record name | Ethanol, 1-bromo-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40258-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-bromoethyl Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most efficient method to synthesize 1-bromoethyl acetate?

A: Research indicates that reacting hydrogen bromide with vinyl acetate is an effective method for synthesizing this compound. [] The optimal conditions involve a 1.2:1 molar ratio of hydrogen bromide to vinyl acetate at a temperature between 0-10°C for one hour. Dichloromethane proves to be the most effective extractant for this reaction. []

Q2: How pure is the this compound produced using this method?

A: HPLC analysis of the synthesized compound reveals a purity of 99.7%, confirming the effectiveness of this synthesis method. [] The product was also characterized using IR and MS spectroscopy. []

Q3: Beyond its use as a reagent, does this compound have any direct pharmaceutical applications?

A: While not a pharmaceutical itself, this compound acts as a crucial intermediate in synthesizing various pharmaceutical compounds. For example, it reacts with diclofenac sodium in the presence of a basic catalyst to produce diclofenac acid ester (2-[(2,6-dichlorophenyl)amino] benzeneacetic acid 1-(acetoxy) ethyl ester). [] This ester serves as a non-steroidal anti-inflammatory drug (NSAID) and is formulated as a fat emulsion injection for intravenous administration. [, ]

Q4: Are there other pharmaceutical applications for this compound?

A: Research shows this compound is also used in synthesizing Flurbiprofen axetil. [] This synthesis involves reacting 2-fluoro-alpha-methyl(1,1'-diphenyl)-4-acetic acid with this compound in a suitable solvent, like N, N-dimethylformamide or potassium carbonate. [] This method addresses issues with existing purification techniques, offering a cost-effective approach with simple procedures and superior product quality. []

Q5: Has the equilibrium of this compound with other compounds been studied?

A: Yes, research has investigated the equilibrium between acetaldehyde, acetyl halides, and their corresponding 1-haloethyl acetates (including this compound) within a gas chromatograph injector. [] This research likely provides insights into the compound's stability and potential decomposition pathways at elevated temperatures.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.